
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine
描述
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrimidine family of compounds, which are known for their diverse range of biochemical and physiological effects.
作用机制
The mode of action of pyrimidine derivatives often involves interactions with enzymes or receptors in the cell. For example, some pyrimidine derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical pathways those enzymes are involved in .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also affect a compound’s stability and activity. For instance, certain conditions may enhance or inhibit the compound’s interaction with its target .
实验室实验的优点和局限性
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, which can limit its use in certain experiments. In addition, it can be toxic at high concentrations and should be handled with care.
未来方向
There are a number of potential future directions for research involving 4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine. One potential direction is to investigate the effects of this compound on various diseases and disorders. Another potential direction is to explore the potential of using this compound as a therapeutic agent. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new applications for it. Finally, further research could be conducted to explore the potential of using this compound as a drug delivery system.
科学研究应用
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of various drugs and compounds. In addition, it has been used to investigate the mechanisms of action of certain drugs and to develop new drugs. It has also been used in the study of enzyme catalysis, protein-ligand interactions, and receptor-ligand interactions.
属性
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-15-7-4-14(5-8(7)16-2)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDYLJXTQANBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



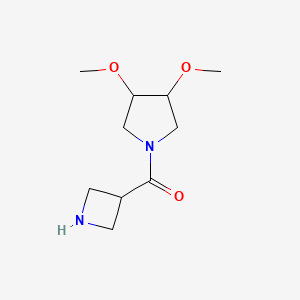


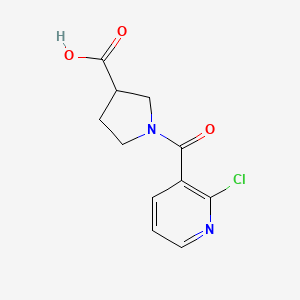
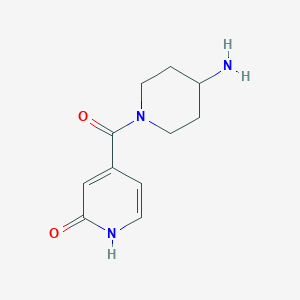
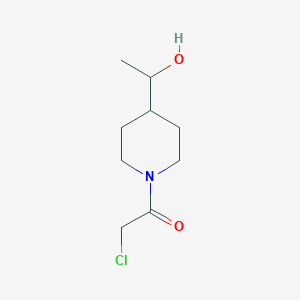
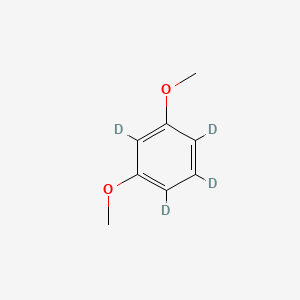
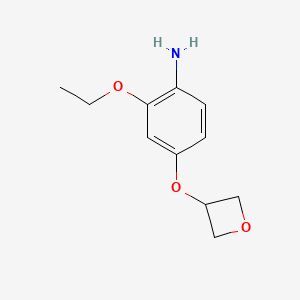
![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)
![(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474440.png)
![(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474441.png)
![4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol](/img/structure/B1474442.png)

![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)